![molecular formula C7H6N4OS B1620841 2,1,3-Benzothiadiazole-5-carbohydrazide CAS No. 98550-17-5](/img/structure/B1620841.png)
2,1,3-Benzothiadiazole-5-carbohydrazide
Overview
Description
2,1,3-Benzothiadiazole-5-carbohydrazide is a chemical compound with the molecular formula C7H6N4OS . It is a heterocyclic compound that contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 atoms: 6 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The molecule contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .Scientific Research Applications
Antidepressant Activity and GSK-3β Inhibition
2,1,3-Benzothiadiazole-5-carbohydrazide derivatives have been synthesized and evaluated for their potential in inhibiting glycogen synthase kinase-3β (GSK-3β), exhibiting significant antidepressant activity. These compounds, including specific variants like compounds 4f, 4j, 5b, 5g, and 5i, showed potent GSK-3β inhibition in vitro and significant antidepressant effects in vivo. This indicates their potential for therapeutic applications in treating depression (Khan et al., 2016).
Light Technology Applications
2,1,3-Benzothiadiazole is a crucial nucleus in the chemistry of photoluminescent compounds, widely applicable in light technology. Its derivatives, including this compound, are important in the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. The exploration of these derivatives has led to significant advancements in molecular organic electronic devices and other technological applications (Neto et al., 2013).
Solid-State Molecular Organization
Research on 2,1,3-Benzothiadiazole derivatives, including its interactions in the solid state, provides insights into their application in thin-film optoelectronic devices. Understanding the molecular organization of these compounds, including the use of S···N bonding and other interactions, helps in the development of new compounds with extended systems of π-conjugation. These insights are valuable for creating materials with unique molecular organization patterns, potentially enhancing the performance of optoelectronic devices (Langis-Barsetti et al., 2017).
Anticancer Activity
Some this compound derivatives have shown promising anticancer properties. Specifically, compounds synthesized from 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide displayed significant cytotoxicity against various human tumor cell lines. This includes notable efficacy against ovarian cancer cell lines, highlighting their potential in developing new anticancer therapies (Terzioğlu & Gürsoy, 2003).
Coordination Chemistry and Crystal Engineering
Functionalized 2,1,3-Benzothiadiazoles have applications in metal coordination chemistry and crystal engineering. These compounds, including this compound, have been utilized to form complexes with metals like zinc, demonstrating novel coordination types. This research paves the way for new prospects in crystal engineering, contributing to the development of organic solids with unique structural and optical properties (Bashirov et al., 2014).
Photoluminescent Properties for Light Technology
The 2,1,3-Benzothiadiazole core, when incorporated into compounds, significantly enhances their photoluminescent properties. These derivatives have potential applications in two-photon fluorescence imaging due to their large two-photon absorption cross-section and high fluorescence quantum yield. The ultrafast dynamics of these compounds, such as a red fluorescent compound derived from 2,1,3-Benzothiadiazole, indicate their suitability for applications in light technology, including in organic light-emitting diodes and other photonic devices (Wang et al., 2012).
Mechanism of Action
Target of Action
It is known that these compounds are key intermediates in the synthesis of pharmaceutical compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of pharmaceutical compounds, it may influence a variety of biochemical pathways depending on the final product .
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds, its effects would likely depend on the final product .
properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDYUKMWYFFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381769 | |
Record name | 2,1,3-benzothiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98550-17-5 | |
Record name | 2,1,3-benzothiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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